molecular formula C23H23FN2O4S B12498114 N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12498114
M. Wt: 442.5 g/mol
InChI Key: RGQFOHJQMHBDDW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

The synthesis of N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycinamide Core: The glycinamide core can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.

    Introduction of Aromatic Substituents: The aromatic substituents are introduced through electrophilic aromatic substitution reactions. For example, the 2,3-dimethylphenyl group can be added via Friedel-Crafts alkylation.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can be compared with similar compounds such as:

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar aromatic structure but differs in its functional groups and biological activity.

    N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: This compound shares the sulfonyl and fluorophenyl groups but has different substituents, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C23H23FN2O4S/c1-16-5-4-6-22(17(16)2)25-23(27)15-26(19-9-11-20(30-3)12-10-19)31(28,29)21-13-7-18(24)8-14-21/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

RGQFOHJQMHBDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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